4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine
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Overview
Description
4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide) as catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
- 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine
Uniqueness
4-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-2-cyclopropyl-6-methylpyrimidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-11-17(21-19(20-13)14-5-6-14)24-7-9-25(10-8-24)18-12-15-3-2-4-16(15)22-23-18/h11-12,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIIRWZYSMPLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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